molecular formula C23H29N3O2 B8822729 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate CAS No. 90096-33-6

2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate

Katalognummer: B8822729
CAS-Nummer: 90096-33-6
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: MLBVXONZJLAMCA-VHEBQXMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the final product.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters and the use of advanced purification techniques ensure the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has unique properties that differentiate them from “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate,” making it a distinct and valuable entity in its own right.

Eigenschaften

CAS-Nummer

90096-33-6

Molekularformel

C23H29N3O2

Molekulargewicht

379.5 g/mol

IUPAC-Name

2-(4-benzhydrylpiperazin-1-yl)ethyl (E)-3-aminobut-2-enoate

InChI

InChI=1S/C23H29N3O2/c1-19(24)18-22(27)28-17-16-25-12-14-26(15-13-25)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,23H,12-17,24H2,1H3/b19-18+

InChI-Schlüssel

MLBVXONZJLAMCA-VHEBQXMUSA-N

Isomerische SMILES

C/C(=C\C(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/N

Kanonische SMILES

CC(=CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.